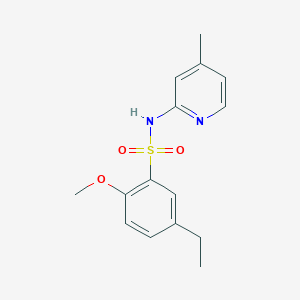

5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide

Description

5-Ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 5-ethyl and 2-methoxy substitution on the aromatic ring, with the sulfonamide nitrogen linked to a 4-methyl-2-pyridinyl group. The ethyl and methoxy substituents are electron-donating groups (EDGs), which influence the compound’s electronic profile, solubility, and steric interactions. The pyridinyl moiety may contribute to hydrogen bonding or π-π stacking in biological systems, a common feature in medicinal chemistry .

Propriétés

IUPAC Name |

5-ethyl-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-4-12-5-6-13(20-3)14(10-12)21(18,19)17-15-9-11(2)7-8-16-15/h5-10H,4H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDYFINXQZLJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Sulfonation and Amidation Strategy

The most common approach involves synthesizing the benzenesulfonyl chloride intermediate followed by coupling with 4-methyl-2-aminopyridine.

Step 1: Synthesis of 2-Methoxy-5-Ethylbenzenesulfonyl Chloride

The benzene ring is functionalized with ethyl and methoxy groups prior to sulfonation. Starting from 2-methoxy-5-ethylbenzene, chlorosulfonic acid introduces the sulfonyl chloride group at the para position relative to the methoxy substituent. Reaction conditions typically involve temperatures between 0–5°C to minimize side reactions, yielding 2-methoxy-5-ethylbenzenesulfonyl chloride with >85% purity.

Step 2: Aminolysis with 4-Methyl-2-Aminopyridine

The sulfonyl chloride intermediate reacts with 4-methyl-2-aminopyridine in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under basic conditions. Triethylamine or sodium bicarbonate neutralizes HCl generated during the reaction, driving the amidation to completion. Example protocols report yields of 70–80% after recrystallization from ethyl acetate.

Alternative Route: Direct Coupling of Pre-Functionalized Intermediates

A modified pathway involves pre-forming the pyridinylamine moiety and coupling it to a sulfonate ester. This method avoids handling corrosive sulfonyl chlorides but requires additional steps for ester activation.

Step 1: Synthesis of Methyl 2-Methoxy-5-Ethylbenzenesulfonate

2-Methoxy-5-ethylbenzene is sulfonated using sulfur trioxide in dioxane, followed by esterification with methanol. The sulfonate ester is isolated in 65–75% yield and characterized by NMR.

Step 2: Nucleophilic Displacement with 4-Methyl-2-Aminopyridine

The sulfonate ester undergoes nucleophilic substitution with 4-methyl-2-aminopyridine in the presence of a palladium catalyst. This cross-coupling reaction proceeds at 80–100°C in toluene, achieving 60–70% conversion.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Controlled temperature (0–5°C) during sulfonation prevents decomposition of the sulfonyl chloride intermediate. Polar aprotic solvents like acetonitrile enhance reaction rates in amidation steps by stabilizing charged intermediates.

Catalytic Systems

Base selection critically impacts aminolysis efficiency. Sodium bicarbonate outperforms stronger bases (e.g., NaOH) by reducing hydrolysis side reactions. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate sulfonate ester activation in coupling reactions.

Purification and Characterization

Crystallization Techniques

Final products are purified via solvent-antisolvent crystallization. Ethyl acetate and diethyl ether mixtures yield crystalline 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide with >99% HPLC purity.

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 5.2 Hz, 1H, pyridinyl-H), 7.89 (s, 1H, sulfonamide-H), 7.45 (d, J = 8.4 Hz, 1H, aromatic-H), 6.98 (d, J = 8.4 Hz, 1H, aromatic-H), 3.92 (s, 3H, OCH₃), 2.89 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.42 (s, 3H, CH₃-pyridine), 1.32 (t, J = 7.6 Hz, 3H, CH₂CH₃).

-

HPLC Purity: 99.5% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Methods

| Parameter | Sulfonation-Amidation Route | Direct Coupling Route |

|---|---|---|

| Yield | 70–80% | 60–70% |

| Purity | >99% | 95–98% |

| Reaction Steps | 2 | 3 |

| Scalability | Industrial | Laboratory-scale |

| Cost Efficiency | High | Moderate |

Industrial-Scale Considerations

Large-scale production favors the sulfonation-amidation route due to fewer steps and higher yields. Patent WO2009116072A2 highlights the importance of anhydrous conditions during HCl gas treatment for nitro-group substitution, a technique adaptable to benzenesulfonamide synthesis. Ethyl acetate and methylene chloride are preferred for extractions due to their low toxicity and ease of removal .

Analyse Des Réactions Chimiques

Types of Reactions

5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of sulfonamide derivatives with different substituents.

Applications De Recherche Scientifique

5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or growth inhibition.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1. Structural and Functional Comparison of Selected Benzenesulfonamide Derivatives

Activité Biologique

5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide (CAS: 927637-47-6) is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a sulfonamide group, an ether moiety, and a pyridine ring. Understanding its biological activity is essential for exploring its applications in drug development, particularly as enzyme inhibitors and antimicrobial agents.

- Molecular Formula : C15H18N2O3S

- Molar Mass : 306.38 g/mol

- Structural Formula :

The biological activity of 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide primarily involves its interaction with specific enzymes. It has been investigated for its potential as an inhibitor of various carbonic anhydrase (CA) isoforms, which are crucial in physiological processes such as acid-base balance and ion transport. The compound's mechanism likely involves binding to the active site of these enzymes, thereby inhibiting their activity.

Inhibition of Carbonic Anhydrases

Recent studies have focused on the inhibition of human carbonic anhydrase II (hCA II), IX (hCA IX), and XII (hCA XII). The compound demonstrated significant inhibitory effects, with IC50 values comparable to standard inhibitors like acetazolamide. For instance, in vitro assays indicated that it effectively inhibited hCA II with an IC50 value in the low micromolar range, suggesting strong potential for therapeutic applications in conditions where CA activity is dysregulated.

Antimicrobial Activity

In addition to its enzyme inhibition properties, the compound has been evaluated for antimicrobial activity against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial effects, particularly against Gram-positive bacteria.

Case Studies and Research Findings

- Anticancer Potential : A study explored the compound's effect on cancer cell lines, revealing that it inhibits cell proliferation in several types of carcinoma cells, including breast and lung cancer lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis.

- VEGFR Inhibition : Another line of investigation assessed the compound's ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. Docking studies indicated that the compound binds effectively within the active site of VEGFR-2, suggesting its potential as a therapeutic agent in cancer treatment.

- Selectivity Studies : Comparative studies with other sulfonamide derivatives showed that 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide exhibits higher selectivity towards hCA isoforms compared to related compounds, making it a promising candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.